molecular formula C17H33NO4 B2466847 (2S)-2-(Boc-amino)dodecanoic acid CAS No. 146276-04-2

(2S)-2-(Boc-amino)dodecanoic acid

Cat. No. B2466847
CAS RN: 146276-04-2
M. Wt: 315.454
InChI Key: SZABHIWVVZRYJI-AWEZNQCLSA-N
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Description

“(2S)-2-(Boc-amino)dodecanoic acid” is a chemical compound with the CAS number 146276-04-2 . It has a molecular weight of 315.45 and a molecular formula of C17H33NO4 .


Physical And Chemical Properties Analysis

“(2S)-2-(Boc-amino)dodecanoic acid” has a molecular weight of 315.45 . Other physical and chemical properties such as density, melting point, boiling point, etc., were not found in the web search results.

Scientific Research Applications

  • Peptide Synthesis and Modification :

    • (2S)-2-(Boc-amino)dodecanoic acid and its derivatives are often utilized in peptide synthesis. For instance, Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline as Fmoc-, Boc-, and free amino acids, demonstrating its potential in helical and polyproline helix peptides, useful in probes and medicinal chemistry (Tressler & Zondlo, 2014).
    • In another study, the use of Boc-protected derivatives in synthesizing peptides was highlighted, emphasizing the amino acid's role in creating hydrogen-bonded dimers and β-sheet-like structures (Nowick et al., 2000).
  • Molecular Probes and Medicinal Chemistry Applications :

    • The research by Tressler and Zondlo (2014) also points out that peptides containing these amino acids can be sensitively detected by 19F NMR, suggesting their use in molecular probes and medicinal chemistry (Tressler & Zondlo, 2014).
    • The ability to incorporate such amino acids into peptides allows for the development of highly specific probes that can be used for research and therapeutic applications.
  • Material Science and Bioconjugation :

    • Salmaso et al. (2009) described the synthesis of a new end-tailored monomethoxypoly(ethylene glycol) (PEG) for site-directed protein conjugation using 12-(Boc-amino)dodecanoic acid. This highlights its role in the development of new materials for biomedical applications, particularly in protein conjugation (Salmaso et al., 2009).

Mechanism of Action

Target of Action

The primary target of the compound (2S)-2-(Boc-amino)dodecanoic acid, also known as (S)-2-((tert-Butoxycarbonyl)amino)dodecanoic acid, is the amino functions in the synthesis of multifunctional targets . This compound plays a pivotal role in the protection of these amino functions .

Mode of Action

The (2S)-2-(Boc-amino)dodecanoic acid interacts with its targets by providing protection to the amino functions. This is achieved through the conversion of an amino function to tert-butyl carbamate, resulting in what is known as a Boc-derivative . This derivative is stable under certain conditions and can be cleaved by mild acidolysis .

Biochemical Pathways

The biochemical pathways affected by (2S)-2-(Boc-amino)dodecanoic acid involve the synthesis of multifunctional targets. The compound contributes to the dual protection of amines and amides, leading to products containing one or two Boc-groups . This process facilitates the cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Pharmacokinetics

The compound’s use in peptide synthesis suggests that its bioavailability may be influenced by its protective role and the conditions under which it is stable or cleaved .

Result of Action

The molecular and cellular effects of the action of (2S)-2-(Boc-amino)dodecanoic acid are primarily related to its role in the protection of amino functions. By providing this protection, the compound facilitates the synthesis of multifunctional targets and contributes to the creation of products containing one or two Boc-groups .

Action Environment

The action, efficacy, and stability of (2S)-2-(Boc-amino)dodecanoic acid are influenced by environmental factors such as the presence of certain conditions. For instance, the compound is stable under conditions where it is used for the protection of amino functions in peptide synthesis . It can be cleaved under mild acidic conditions .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-13-14(15(19)20)18-16(21)22-17(2,3)4/h14H,5-13H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZABHIWVVZRYJI-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(Boc-amino)dodecanoic acid

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